molecular formula C14H22N4O B2631486 6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide CAS No. 2097857-67-3

6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide

Cat. No.: B2631486
CAS No.: 2097857-67-3
M. Wt: 262.357
InChI Key: OXBQQLIMWXTSJU-UHFFFAOYSA-N
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Description

6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or dicarboxylic acids under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine and suitable leaving groups.

    Attachment of the 2-Methylcyclohexyl Group: This step involves the coupling of the pyridazine derivative with 2-methylcyclohexylamine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Dimethylamine, alkyl halides, base catalysts.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Amines, reduced pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives.

Scientific Research Applications

6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its structural features that may interact with biological targets.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, and the compound may exert its effects by binding to active sites or allosteric sites, altering the function of the target protein.

Comparison with Similar Compounds

Similar Compounds

    6-(dimethylamino)pyridazine-3-carboxamide: Lacks the 2-methylcyclohexyl group, which may affect its biological activity and physical properties.

    N-(2-methylcyclohexyl)pyridazine-3-carboxamide: Lacks the dimethylamino group, which may influence its reactivity and interaction with biological targets.

    Pyridazine-3-carboxamide: The simplest form, lacking both the dimethylamino and 2-methylcyclohexyl groups, which may result in different chemical and biological properties.

Uniqueness

6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide is unique due to the presence of both the dimethylamino and 2-methylcyclohexyl groups. These functional groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(dimethylamino)-N-(2-methylcyclohexyl)pyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-10-6-4-5-7-11(10)15-14(19)12-8-9-13(17-16-12)18(2)3/h8-11H,4-7H2,1-3H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBQQLIMWXTSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN=C(C=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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